molecular formula C22H25N3O4 B12179823 N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12179823
M. Wt: 395.5 g/mol
InChI Key: GFFZSBXCEMARBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyethylamino-oxoethyl Side Chain

The N-{2-[(2-methoxyethyl)amino]-2-oxoethyl} group at position 4 creates a bifurcated hydrogen-bonding motif:

  • Primary amide (2-oxoethyl) : Serves as hydrogen bond donor (N-H) and acceptor (C=O), with bond angles optimized for interaction with biological targets.
  • Methoxyethyl moiety : Introduces steric bulk while maintaining water solubility through its ether oxygen. The methoxy group's electron-donating character (+I effect) modulates electron density at the adjacent nitrogen.

Methyl Group at Position 2

The 2-methyl substituent exhibits dual effects:

  • Steric effects : Restricts rotation about the C2-N bond, locking the THIQ core in a preferred conformation
  • Electronic effects : Hyperconjugative donation from the methyl group increases electron density at the adjacent nitrogen, potentially enhancing basicity.

3-Phenyl Substitution

The 3-phenyl group creates a hydrophobic pharmacophore with measurable impacts:

  • π-Stacking potential : Planar alignment with aromatic residues in enzyme active sites
  • Stereoelectronic effects : Ortho and para positions of the phenyl ring remain available for further derivatization.

Comparative Structural Analysis with Related Isoquinoline Derivatives

Table 1: Structural and Functional Comparison of THIQ Derivatives

Compound Core Modification Position 4 Substituent Key Biological Activity
Subject Compound 2-Me, 1-Oxo, 3-Ph N-(methoxyethylamino-oxoethyl) Under investigation
GM-3-18 Unsubstituted THIQ 4-Cl-phenyl KRas inhibition (IC~50~ 0.9 μM)
GM-3-121 1-Oxo, 3-Et Sulfonyl group Anti-angiogenesis (IC~50~ 1.7 μM)
CID 13442640 THIQ-2-carboxamide None Structural prototype
67123-97-1 THIQ-3-carboxylic acid Carboxylic acid Chiral building block

Critical Structural Differentiators

  • Substituent Electronics : Compared to the electron-withdrawing chloro group in GM-3-18, the subject compound's methoxyethylamino-oxoethyl side chain provides balanced electron-donating/withdrawing characteristics through its amide and ether functionalities.

  • Spatial Requirements : The 3-phenyl group creates greater steric bulk than GM-3-121's ethyl substituent, potentially influencing target binding pocket occupancy.

  • Hydrogen-Bonding Capacity : Unlike the carboxylic acid derivative (67123-97-1), the subject compound's carboxamide group enables bidirectional hydrogen bonding without introducing charged species at physiological pH.

  • Conformational Flexibility : The methoxyethyl side chain introduces three additional rotatable bonds compared to GM-3-18's rigid chloro-phenyl group, suggesting greater adaptability in target interactions.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)-2-oxoethyl]-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-25-20(15-8-4-3-5-9-15)19(16-10-6-7-11-17(16)22(25)28)21(27)24-14-18(26)23-12-13-29-2/h3-11,19-20H,12-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

GFFZSBXCEMARBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)NCCOC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing the isoquinoline core. Starting with a phenethylamine derivative (e.g., 2-methylphenethylamine), cyclization under acidic conditions generates the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline. For example:

  • Reagents : POCl₃, PCl₅, or Tf₂O as cyclization agents.

  • Reduction : NaBH₄ or catalytic hydrogenation (H₂/Pd-C) yields the tetrahydroisoquinoline.

  • Yield : 53–61% for analogous reductions.

Reductive Amination Approach

A shorter protocol involves reductive amination of ortho-brominated aromatic aldehydes with primary amines, followed by intramolecular cyclization:

  • Reductive amination : 2-Bromobenzaldehyde reacts with methylamine in MeOH/AcOH, followed by NaCNBH₃ to form the N-aryl benzylamine.

  • Suzuki coupling : Introduction of the phenyl group at position 3 using phenylboronic acid and Pd(PPh₃)₄.

  • Reductive cyclization : Et₃SiH/TFA in DCM facilitates ring closure.

  • Overall yield : Up to 55% over three steps.

Substituent Introduction: Methyl and Phenyl Groups

Methyl Group at Position 2

Alkylation of the tetrahydroisoquinoline nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions:

  • Conditions : K₂CO₃ or Et₃N in DMF, 60–80°C, 12–24 h.

  • Yield : 46–54% for analogous N-alkylations.

Phenyl Group at Position 3

The phenyl group is introduced via Suzuki-Miyaura cross-coupling:

  • Reagents : 3-Bromo-tetrahydroisoquinoline, phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O (3:1).

  • Conditions : 100°C, 12 h under inert atmosphere.

  • Yield : 60–75% for similar couplings.

Carboxamide Side Chain Functionalization

Synthesis of 2-[(2-Methoxyethyl)amino]-2-oxoethyl Group

The side chain is assembled via a two-step sequence:

  • Acylation : Chloroacetyl chloride reacts with 2-methoxyethylamine in DCM/Et₃N to form 2-[(2-methoxyethyl)amino]-2-oxoethyl chloride.

  • Coupling : The chloride intermediate is coupled to the tetrahydroisoquinoline-4-carboxylic acid using EDC/HOBt in DMF.

  • Yield : 70–85% for analogous amide couplings.

Final Assembly

The fully substituted tetrahydroisoquinoline-4-carboxylic acid is activated as a mixed anhydride (ClCO₂Et, NMM) and reacted with the side chain amine:

  • Conditions : THF, 0°C to rt, 6–12 h.

  • Yield : 65–78%.

Optimization and Challenges

Regioselectivity in Alkylation

Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (DMF).

Stereochemical Control

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) ensure enantioselectivity at position 2.

Purification Strategies

  • Chromatography : Silica gel (EtOAc/hexane, 1:1) removes unreacted starting materials.

  • Crystallization : Recrystallization from EtOH/H₂O improves purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantagesLimitations
Bischler-Napieralski435–40%High regioselectivityLengthy purification steps
Reductive Amination350–55%Shorter route, fewer byproductsRequires Pd catalysis

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. These compounds can interfere with cellular processes such as apoptosis and cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Neuroprotective Effects : Some studies suggest that compounds similar to N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may provide neuroprotective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Pharmacology

  • Drug Development : The unique structure of this compound positions it as a candidate for drug development targeting various diseases. Its ability to modify biological pathways makes it suitable for further investigation in drug formulation .
  • Synergistic Effects with Other Drugs : Preliminary studies indicate that this compound may enhance the effectiveness of existing drugs when used in combination therapies. For example, its interaction with platinum-based drugs like cisplatin has shown improved therapeutic outcomes in preclinical models .

Biochemical Research

  • Mechanistic Studies : Understanding the biochemical mechanisms through which this compound operates can lead to insights into its potential therapeutic applications. Investigations into its interaction with cellular targets can elucidate its role in modulating signaling pathways involved in disease progression .

Case Study 1: Anticancer Efficacy

A study exploring the effects of tetrahydroisoquinoline derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism involved activation of caspases and disruption of mitochondrial integrity, highlighting the potential of this compound as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of similar tetrahydroisoquinoline compounds resulted in improved cognitive function and reduced neuronal loss. This suggests that this compound may have therapeutic potential for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Features and Differences

The table below compares the target compound with structurally related tetrahydroisoquinoline and carboxamide derivatives:

Compound Name Core Structure R1 (Position 2) R2 (Position 3) Carboxamide Substituent Molecular Weight Therapeutic Indication (Inferred)
Target Compound Tetrahydroisoquinoline 2-methyl 3-phenyl 2-[(2-methoxyethyl)amino]-2-oxoethyl ~377.4 Antimalarial
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Dihydroisoquinoline 2-methyl N/A 2-(4-methoxyphenyl)-2-oxoethyl 350.4 Undisclosed
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Dihydroisoquinoline 2-(2-methylpropyl) N/A 2-(4-methoxyphenyl)-2-oxoethyl 392.4 Undisclosed
Substituted 2-alkyl-1-oxo-N-phenyl-3-heteroaryl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline 2-alkyl 3-heteroaryl Phenyl or substituted phenyl Variable Antimalarial
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) Dihydroquinoline N/A N/A 4-(trifluoromethyl)phenyl 434.3 Anticancer/Immunomodulatory
Structural Insights:

Core Modifications: The tetrahydroisoquinoline core in the target compound and analogues from provides conformational rigidity, whereas dihydroquinoline derivatives (e.g., tasquinimod) exhibit planar aromatic systems, affecting binding to biological targets . The 3-phenyl group in the target compound may enhance hydrophobic interactions compared to 3-heteroaryl groups in antimalarial analogues .

Substituent Effects: The 2-methoxyethyl amino group in the target compound likely improves solubility compared to the 4-methoxyphenyl substituent in –13. This aligns with trends in , where a similar group is used .

Pharmacological and Physicochemical Comparisons

Antimalarial Potential:
  • The target compound shares a structural motif with substituted 2-alkyl-3-heteroaryl tetrahydroisoquinoline carboxamides (), which inhibit Plasmodium proteases. Its 3-phenyl group may offer enhanced stability over heteroaryl analogues but requires validation .
  • Tasquinimod (), while structurally distinct, highlights the role of carboxamide substituents in modulating bioavailability. The trifluoromethyl group in tasquinimod enhances lipophilicity, whereas the target compound’s methoxyethyl group balances hydrophilicity .
Solubility and Bioavailability:
  • The 2-methoxyethyl amino side chain in the target compound likely confers better aqueous solubility compared to analogues with aryl or alkyl substituents (e.g., –15). This aligns with design principles in , where similar groups are prioritized .
  • Molecular weights >350 Da (common in these analogues) suggest moderate permeability, necessitating formulation optimization for oral delivery.

Biological Activity

N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (referred to as THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of THIQ is C19H24N2O4C_{19}H_{24}N_2O_4, with a molecular weight of approximately 344.41 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its ability to interact with various biological targets.

Anti-Cancer Properties

Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. For instance, a series of synthesized THIQs were screened for their anti-cancer activity against colon cancer cell lines. The compound GM-3-18 demonstrated significant inhibition of KRas (Kirsten rat sarcoma viral oncogene homolog) with IC50 values ranging from 0.9 μM to 10.7 μM across various cell lines . Additionally, GM-3-121 showed potent anti-angiogenesis activity with an IC50 of 1.72 μM .

Table 1: Anti-Cancer Activity of THIQ Derivatives

CompoundActivity TypeIC50 Range (μM)
GM-3-18KRas Inhibition0.9 - 10.7
GM-3-121Anti-Angiogenesis1.72
GM-3-16KRas Inhibition1.6 - 2.6

The mechanism by which THIQ compounds exert their biological effects often involves interaction with key signaling pathways related to cell proliferation and survival. Molecular docking studies indicate that these compounds can bind effectively to the active sites of KRas and vascular endothelial growth factor (VEGF) receptors, leading to inhibition of tumor growth and angiogenesis .

Neuroprotective Effects

THIQs have also been studied for their neuroprotective properties. Research indicates that certain derivatives can mitigate neurodegenerative processes by modulating neurotransmitter systems and exhibiting antioxidant activity . The structural modifications in THIQs play a crucial role in enhancing their neuroprotective effects.

Table 2: Neuroprotective Activity of Selected THIQ Derivatives

CompoundEffectMechanism
THIQ-ANeuroprotectionAntioxidant activity
THIQ-BModulation of neurotransmittersReceptor interaction

Case Studies

A notable case study involved the evaluation of THIQ derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds were shown to reduce oxidative stress markers and improve cognitive functions in animal models . These findings suggest that THIQs could serve as potential therapeutic agents for treating neurodegenerative disorders.

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound’s synthesis likely involves amide coupling between the tetrahydroisoquinoline-carboxylic acid and the methoxyethylamine moiety. A robust approach uses coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) or DCC (dicyclohexylcarbodiimide) with a base such as triethylamine (TEA) in anhydrous DMF or dichloromethane. For example, similar carboxamide derivatives were synthesized by activating the carboxylic acid with HBTU (1.1 eq) and TEA (3 eq), followed by reaction with the amine at 0°C to room temperature for 12 hours . Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR are essential for confirming the connectivity of the tetrahydroisoquinoline core, methoxyethyl group, and phenyl substituents. For example, the methoxy proton (~δ 3.2–3.4 ppm) and carbonyl carbons (δ ~165–175 ppm) are key diagnostic signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can validate the molecular ion peak and fragmentation pattern.
  • IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How should solubility and stability be managed during in vitro assays?

This compound’s solubility depends on the solvent’s polarity. DMSO is commonly used for stock solutions (e.g., 10–50 mM), followed by dilution in aqueous buffers (e.g., PBS). Stability studies should monitor degradation under varying pH (4–9), temperatures (4°C vs. 25°C), and light exposure using HPLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. HBTU) to improve efficiency.
  • Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions.
  • Purification : Use flash chromatography with gradient elution or recrystallization (e.g., from ethanol/water) to isolate high-purity product .
  • Example: A related quinoline-carboxamide achieved 97% yield via Pd/C-catalyzed hydrogenation under controlled pressure .

Q. How to resolve discrepancies between NMR and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. Use SHELXL (for crystallographic refinement) to validate bond lengths/angles against NMR-derived NOE (nuclear Overhauser effect) data. For instance, SHELX refinement resolved torsional strain in a chromene derivative by cross-validating X-ray and NMR results .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Isotopic Labeling : Incorporate ¹³C or ¹⁵N isotopes into the amide or methoxy groups to track metabolic pathways via NMR or MS.
  • Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases or GPCRs).
  • Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or stopped-flow techniques .

Q. How to address polymorphic variations during crystallization?

  • Screening : Test solvents (e.g., DMF, acetone, methanol) and anti-solvents (water, hexane) under varying temperatures.
  • PXRD : Powder X-ray diffraction identifies polymorphs by comparing experimental patterns with simulated data from single-crystal structures (e.g., using Mercury software) .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and phase transitions .

Data Contradiction Analysis

Q. Conflicting bioactivity results between batches: How to troubleshoot?

  • Purity Check : Use HPLC to rule out impurities (>95% purity required).
  • Counterion Analysis : Verify salt forms (e.g., hydrochloride vs. freebase) via ion chromatography.
  • Biological Replicates : Repeat assays with fresh stock solutions to exclude degradation artifacts .

Q. Unexpected byproducts in amide coupling: What causes them?

Common issues include:

  • Incomplete Activation : Insufficient coupling agent or base (e.g., TEA <3 eq) leaves unreacted carboxylic acid.
  • Racemization : Prolonged reaction times or high temperatures can invert stereochemistry at chiral centers. Mitigate by using low temperatures (0–5°C) and shorter durations .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthetic Protocols : HBTU-mediated amidation , hydrogenation with Pd/C .
  • Analytical Tools : HRMS for molecular validation, PXRD for polymorph screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.